molecular formula C29H27F2N7O5S B1679264 Relugolix CAS No. 737789-87-6

Relugolix

Katalognummer: B1679264
CAS-Nummer: 737789-87-6
Molekulargewicht: 623.6 g/mol
InChI-Schlüssel: AOMXMOCNKJTRQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Relugolix ist ein nicht-peptidischer Gonadotropin-Releasing-Hormon-(GnRH)-Rezeptorantagonist. Es wird hauptsächlich zur Behandlung von fortgeschrittenem Prostatakrebs und Uterusmyomen eingesetzt. This compound wirkt, indem es die Spiegel von Sexualhormonen wie Testosteron und Östrogen senkt, die am Wachstum dieser Erkrankungen beteiligt sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der von der Verbindung (5) ausgeht. Die wichtigsten Schritte sind:

    Reduktion: Verbindung (5) wird durch Hydrierung unter Verwendung von Palladium auf Aktivkohle (Pd/C) zu Verbindung (6) reduziert.

    Kondensation: Die gebildete Aminogruppe in Verbindung (6) wird mit Methoxyamin unter Verwendung von Carbonyldiimidazol (CDI) als Kupplungsreagenz kondensiert, was zur Bildung von Verbindung (7) führt.

    Hydrolyse: Verbindung (7) wird mit Kaliumhydroxid (KOH) zu Verbindung (8) hydrolysiert.

    Cyclisierung: Das bicyclische Gerüst von Verbindung (10) wird gebildet, indem Verbindung (8) mit 3-Amino-6-methoxypyridazin gekoppelt und anschließend mit Natriummethoxid (NaOMe) cyclisiert wird.

    Endgültige Umwandlung: Verbindung (10) wird unter Verwendung von 1-Chlorethylchloroformiat und Dimethylamin zu this compound umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sowie die Verwendung von hochwertigen Reagenzien und Katalysatoren .

Wissenschaftliche Forschungsanwendungen

Relugolix hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es kompetitiv an die GnRH-Rezeptoren der Hypophyse bindet. Diese Bindung reduziert die Freisetzung von Luteinisierendem Hormon (LH) und Follikel-stimulierendem Hormon (FSH), was zu einem Absinken der Testosteron- und Östrogenspiegel führt. Die Reduktion dieser Hormonspiegel trägt dazu bei, das Wachstum von hormonsensitiven Tumoren und Erkrankungen zu verlangsamen .

Wirkmechanismus

Relugolix exerts its effects by competitively binding to pituitary GnRH receptors. This binding reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testosterone and estrogen levels. The reduction in these hormone levels helps to slow the growth of hormone-sensitive tumors and conditions .

Zukünftige Richtungen

Relugolix presents a valuable treatment option for men with advanced prostate cancer where androgen deprivation therapy is indicated . It has also been studied in the symptomatic treatment of endometriosis . The cost was a major reason for patients not initiating and for discontinuing therapy . Future research may focus on reducing the cost and improving the accessibility of this medication .

Biochemische Analyse

Biochemical Properties

Relugolix acts as a competitive antagonist of the GnRH receptors, thereby decreasing the release of luteinizing hormone (LH) and, ultimately, testosterone . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma .

Cellular Effects

This compound influences cell function by reducing the levels of sex hormones such as testosterone. The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone . Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively binding to pituitary GnRH receptors, thereby reducing the release of LH and, ultimately, testosterone . This mechanism of action leads to a decrease in the levels of sex hormones, which can slow the progression of hormone-responsive conditions such as prostate cancer .

Temporal Effects in Laboratory Settings

In clinical trials, once-daily oral administration of this compound led to a sustained castration rate over 48 weeks of treatment . The effects of this compound are rapid, with near-maximum decreases in hormone concentrations observed within hours of administration .

Dosage Effects in Animal Models

In an embryo-fetal development study, oral administration of this compound to pregnant rabbits during the period of organogenesis resulted in abortion, total litter loss, or decreased number of live fetuses at a dose of 9 mg/kg/day .

Metabolic Pathways

This compound is metabolized mainly by the CYP3A subfamily of P450 enzymes, with a smaller contribution by CYP2C8 . This metabolism influences the drug’s pharmacokinetics and can impact its therapeutic effects .

Transport and Distribution

This compound is a substrate for P-glycoprotein, which may limit its absorption and distribution . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma, which can influence its distribution within the body .

Subcellular Localization

As a small molecule drug, this compound does not have a specific subcellular localization. It acts by binding to GnRH receptors, which are located on the surface of pituitary cells . By binding to these receptors, this compound can inhibit the release of hormones that stimulate the production of sex hormones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Relugolix is synthesized through a multi-step process starting from compound (5). The key steps include:

    Reduction: Compound (5) is reduced via hydrogenation using palladium on carbon (Pd/C) to provide compound (6).

    Condensation: The generated amine group in compound (6) undergoes condensation with methoxyamine using carbonyldiimidazole (CDI) as a coupling reagent, leading to the formation of compound (7).

    Hydrolysis: Compound (7) is hydrolyzed with potassium hydroxide (KOH) to form compound (8).

    Cyclization: The bicyclic scaffold of compound (10) is formed by coupling compound (8) with 3-amino-6-methoxypyridazine, followed by cyclization with sodium methoxide (NaOMe).

    Final Conversion: Compound (10) is converted to this compound using 1-chloroethylchloroformate and dimethylamine.

Industrial Production Methods

Industrial production of this compound involves the optimization of these synthetic routes to ensure high yield and purity. The process includes precise control of reaction conditions such as temperature, pressure, and pH, as well as the use of high-quality reagents and catalysts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Relugolix durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Reduktion: Die Reduktion von Verbindung (5) zu Verbindung (6) durch Hydrierung.

    Kondensation: Die Kondensation von Verbindung (6) mit Methoxyamin.

    Hydrolyse: Die Hydrolyse von Verbindung (7) zu Verbindung (8).

    Cyclisierung: Die Bildung des bicyclischen Gerüsts durch Cyclisierungsreaktionen.

Häufige Reagenzien und Bedingungen

    Hydrierung: Palladium auf Aktivkohle (Pd/C) als Katalysator.

    Kondensation: Carbonyldiimidazol (CDI) als Kupplungsreagenz.

    Hydrolyse: Kaliumhydroxid (KOH).

    Cyclisierung: Natriummethoxid (NaOMe).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die Zwischenprodukte (6), (7), (8) und (10), die zum Endprodukt this compound führen .

Vergleich Mit ähnlichen Verbindungen

Relugolix wird mit anderen GnRH-Rezeptorantagonisten verglichen, wie zum Beispiel:

    Degarelix: Im Gegensatz zu this compound erfordert Degarelix eine subkutane Verabreichung und ist nicht oral aktiv.

    Elagolix: Ähnlich wie this compound ist Elagolix ein nicht-peptidischer, kleinmolekularer GnRH-Antagonist, der oral aktiv ist. .

This compound zeichnet sich durch seine orale Verabreichung, die schnelle Testosteronsuppression ohne einen anfänglichen Anstieg und eine möglicherweise verbesserte kardiale Sicherheit im Vergleich zu anderen Androgenentzugstherapien aus .

Eigenschaften

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXMOCNKJTRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F2N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224167
Record name TAK 385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone.
Record name Relugolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11853
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

737789-87-6
Record name N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737789-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relugolix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0737789876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relugolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11853
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAK 385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RELUGOLIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P76B05O5V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Relugolix
Reactant of Route 2
Reactant of Route 2
Relugolix
Reactant of Route 3
Reactant of Route 3
Relugolix
Reactant of Route 4
Reactant of Route 4
Relugolix
Reactant of Route 5
Reactant of Route 5
Relugolix
Reactant of Route 6
Reactant of Route 6
Relugolix

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.